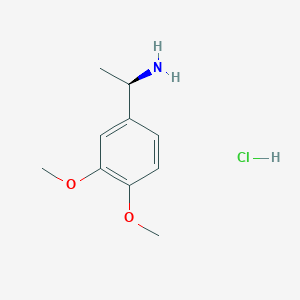

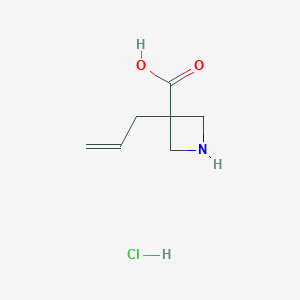

![molecular formula C22H18O4 B2399987 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid CAS No. 338393-79-6](/img/structure/B2399987.png)

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid (BPPA) is a synthetic organic compound belonging to the class of phenoxyacrylic acids. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. BPPA is a versatile reagent, which has been used in a variety of synthetic transformations, such as the preparation of esters, amides, and nitriles. In addition, BPPA has been applied in the synthesis of biologically active compounds, including drugs, herbicides, fungicides, and insecticides.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Synthesis and Styrene Copolymerization of Novel Phenylcyanoacrylates Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, were synthesized and copolymerized with styrene. The acrylates were synthesized by the Knoevenagel condensation of ring-substituted benzaldehydes and tert-butyl cyanoacetate, characterized by CHN analysis, IR, 1H and 13C NMR, and copolymerized with styrene in a radical initiation process. The copolymer compositions were calculated from nitrogen analysis. This research offers insights into the copolymerization behavior and potential applications of these novel acrylates in materials science (Reddy et al., 2021).

Crystal Structure, Synthesis, and Biological Activity of Ester Trans-Ferulic Acid Derivatives The study established the structures of various ether and ester trans-ferulic acid derivatives, including methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate and benzyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, through spectroscopic and X-ray diffraction studies. These compounds exhibited free-radical scavenging and antioxidant activity, and some showed significant inhibition of cell growth in tumor cell lines, highlighting their potential in drug development and as components in materials with biomedical applications (Obregón-Mendoza et al., 2018).

Synthesis and Styrene Copolymerization of Novel Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates This study involves the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives of this compound. The research highlights the potential of these compounds in creating novel materials through copolymerization processes and their utility in various industrial applications (Whelpley et al., 2022).

Optoelectronic Properties and Material Modification

Theoretical Study of Optoelectronic Properties 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule structurally similar to this compound, was studied for its structural, optoelectronic, and thermodynamic properties. The research showed that the compound is a good candidate for nonlinear optical materials, indicating that derivatives of this compound could also possess valuable optoelectronic properties (Fonkem et al., 2019).

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels This research involved modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives similar to this compound. The modification improved the thermal stability and biological activity of the hydrogels, suggesting that this compound derivatives could be used for similar enhancements in polymeric materials (Aly & El-Mohdy, 2015).

Wirkmechanismus

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

For instance, benzylic compounds can undergo reactions at the benzylic position . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, such as suzuki–miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Result of Action

For instance, some benzylic compounds can suppress the growth and malignancy of certain types of cancer .

Eigenschaften

IUPAC Name |

(E)-3-[2-(4-phenylmethoxyphenoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-22(24)15-10-18-8-4-5-9-21(18)26-20-13-11-19(12-14-20)25-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,23,24)/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLAYZHMPOUGD-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

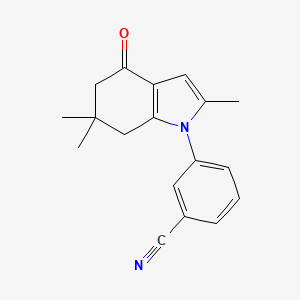

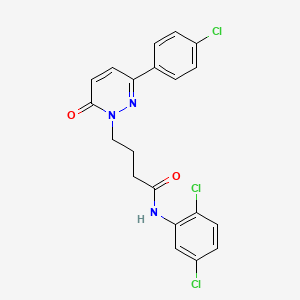

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)

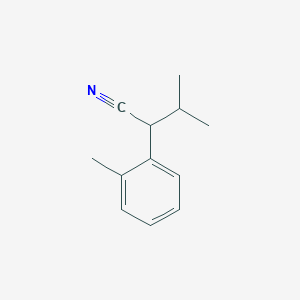

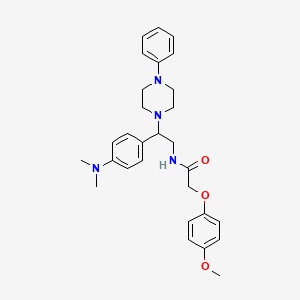

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

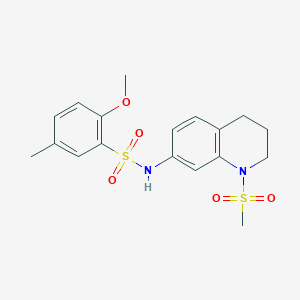

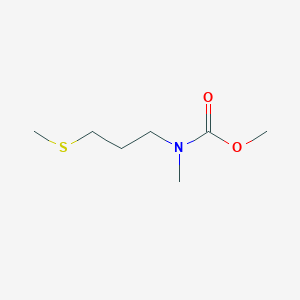

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)

![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)